

physical and chemical properties of ent-17-Hydroxykauran-3-one

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Compound of Interest

Compound Name: *ent-17-Hydroxykauran-3-one*

Cat. No.: B1632175

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An In-depth Technical Guide on ent-17-Hydroxykauran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-17-Hydroxykauran-3-one is a kaurane-type diterpenoid, a class of natural products known for their diverse and potent biological activities. This tetracyclic diterpene has been isolated from the roots of *Euphorbia fischeriana*, a plant used in traditional medicine.^{[1][2][3]} The presence of a ketone at the C-3 position and a hydroxyl group at C-17 of the ent-kaurane skeleton suggests potential for a range of pharmacological effects, including anti-inflammatory and anticancer activities, which are areas of active investigation for related kaurane diterpenoids.^{[2][3]} This document provides a comprehensive overview of the known physical, chemical, and biological properties of **ent-17-Hydroxykauran-3-one**, intended to serve as a technical resource for researchers in natural product chemistry, pharmacology, and drug discovery.

Physicochemical Properties

Detailed experimental data for the physical properties of **ent-17-Hydroxykauran-3-one** are not extensively reported in publicly available literature. The following table summarizes the available information and provides context from the broader class of ent-kaurane diterpenoids.

Property	Value	Source/Notes
Molecular Formula	C ₂₀ H ₃₂ O ₂	[1]
Molecular Weight	304.47 g/mol	[1]
CAS Number	960589-81-5	[1]
Appearance	White or off-white powder (presumed)	General characteristic of isolated diterpenoids.
Melting Point	Not reported	Data for related kaurane diterpenoids vary widely depending on substitution.
Boiling Point	Not reported	Expected to be high due to molecular weight and functional groups.
Solubility	Information concerning product stability, particularly in solution, has rarely been reported and in most cases we can only offer a general guide.	[1] Stock solutions are recommended to be stored aliquoted in tightly sealed vials and used within 1 month.
Storage	Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month.	[1]

Chemical and Spectral Data

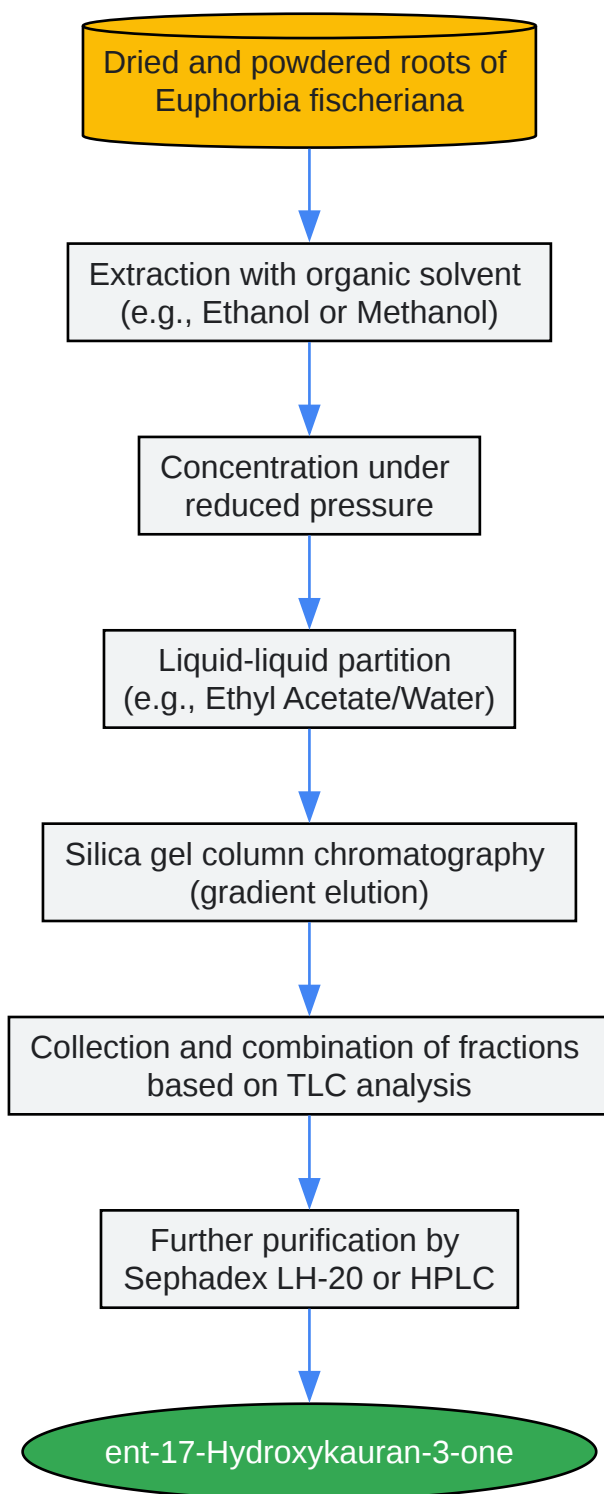
Detailed spectral data for **ent-17-Hydroxykauran-3-one** are not fully available. A certificate of analysis for a commercial sample notes that the ¹H-NMR is "Consistent with structure," but does not provide the spectral data itself.[1] The table below presents the expected spectral characteristics based on the structure and data from closely related compounds.

Spectral Data	Expected Characteristics
¹ H-NMR	Signals corresponding to a tetracyclic kaurane skeleton. Characteristic signals for methyl groups, methylene and methine protons on the saturated rings. A downfield signal corresponding to the hydroxymethyl group at C-17. Protons alpha to the ketone at C-3 would also show a characteristic chemical shift.
¹³ C-NMR	Approximately 20 carbon signals, including a carbonyl signal for C-3 (typically $\delta > 200$ ppm), a signal for the hydroxyl-bearing carbon C-17, and a series of signals for the aliphatic carbons of the kaurane framework.
Mass Spectrometry	A molecular ion peak $[M]^+$ or protonated molecule $[M+H]^+$ corresponding to the molecular weight of 304.47. Fragmentation patterns would be characteristic of the kaurane skeleton, likely involving loss of water from the hydroxyl group and fragmentation of the ring system.

Experimental Protocols

Isolation from *Euphorbia fischeriana*

While a specific, detailed protocol for the isolation of **ent-17-Hydroxykauran-3-one** has not been published, a general method for the isolation of diterpenoids from *Euphorbia* species can be adapted. The following is a representative workflow based on the isolation of related compounds.[\[2\]](#)[\[3\]](#)



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Figure 1: General workflow for the isolation of **ent-17-Hydroxykauran-3-one**.

Methodology:

- **Extraction:** The dried and powdered roots of *Euphorbia fischeriana* are extracted exhaustively with a suitable organic solvent such as ethanol or methanol at room temperature.
- **Concentration:** The resulting crude extract is concentrated under reduced pressure to yield a residue.
- **Partitioning:** The residue is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol. The diterpenoid fraction is typically enriched in the ethyl acetate layer.
- **Column Chromatography:** The ethyl acetate fraction is subjected to column chromatography on silica gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate or chloroform-methanol) to separate the components based on polarity.
- **Fraction Collection and Analysis:** Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the target compound.
- **Further Purification:** Fractions containing **ent-17-Hydroxykauran-3-one** are combined and may require further purification using techniques such as Sephadex LH-20 column chromatography or preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis

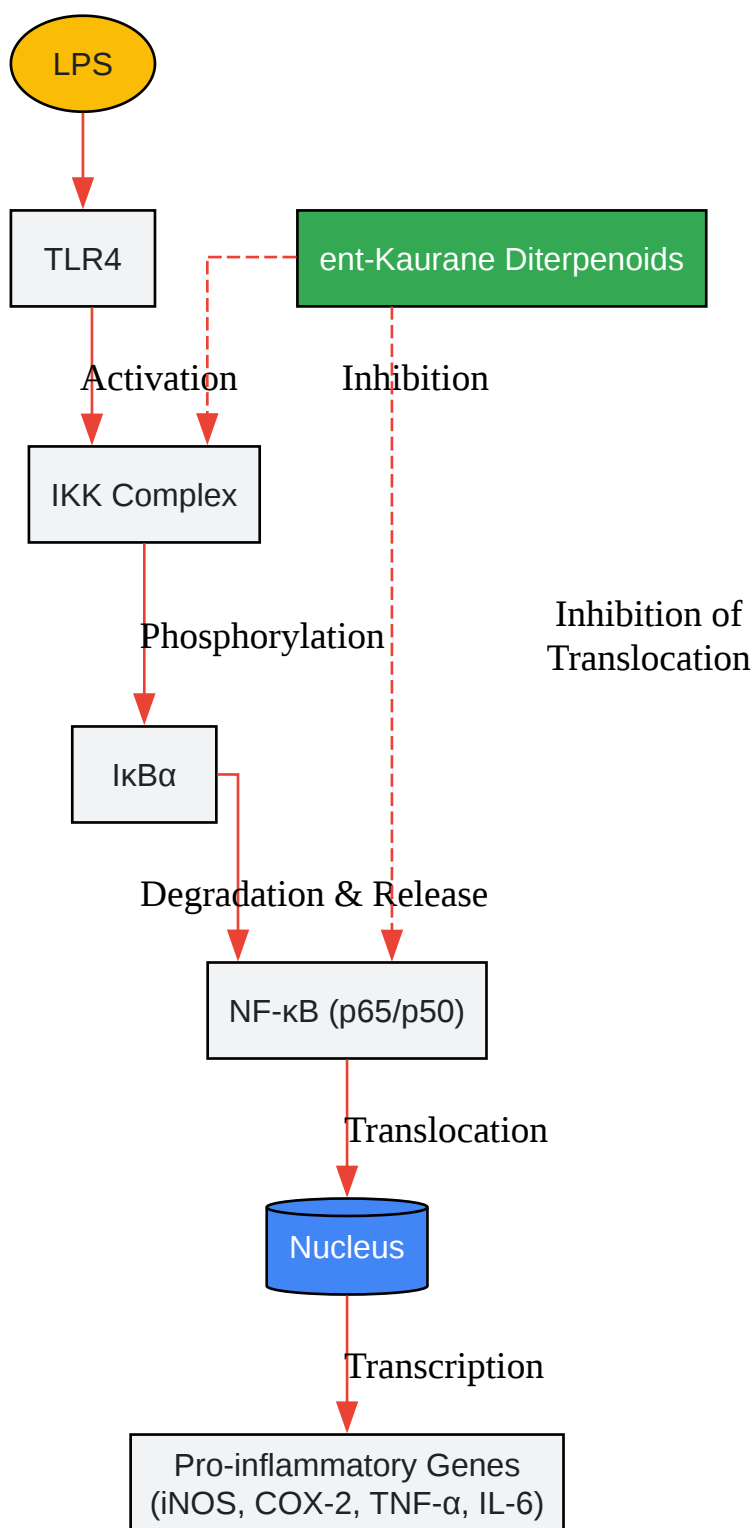
A specific synthetic route for **ent-17-Hydroxykauran-3-one** has not been detailed in the literature. However, general strategies for the synthesis of the ent-kaurane skeleton have been developed, often starting from readily available chiral precursors and involving multi-step sequences to construct the tetracyclic ring system. Functional group interconversions in the later stages would be required to introduce the C-3 ketone and C-17 hydroxyl group.

Biological Activities and Signaling Pathways

Direct experimental evidence for the biological activities of **ent-17-Hydroxykauran-3-one** is limited. However, the broader class of ent-kaurane diterpenoids is known to possess significant anti-inflammatory and anticancer properties.^{[2][3]}

Anti-inflammatory Activity

Many ent-kaurane diterpenoids exhibit anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response. A primary target is the Nuclear Factor-kappa B (NF- κ B) signaling pathway.



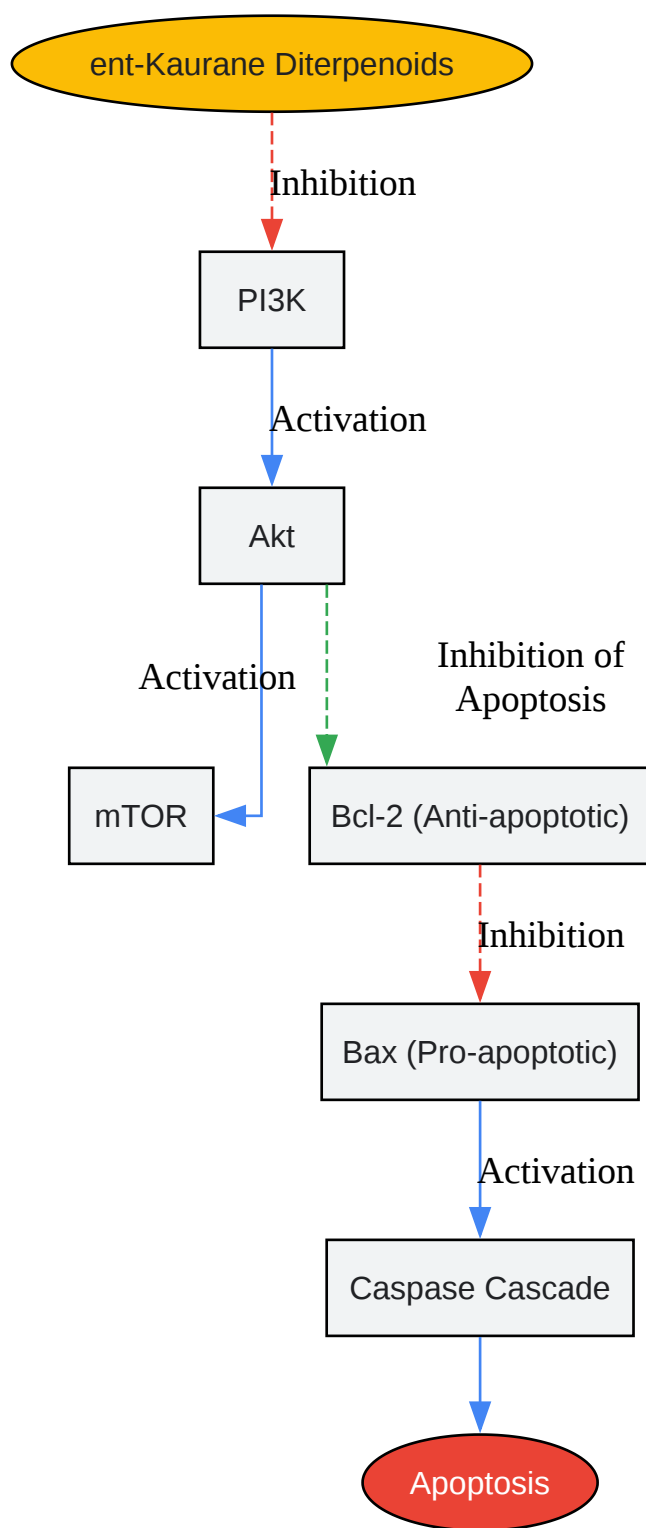
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Figure 2: Postulated anti-inflammatory mechanism via NF-κB inhibition.

In this proposed mechanism, inflammatory stimuli like lipopolysaccharide (LPS) activate the IKK complex, leading to the phosphorylation and subsequent degradation of I κ B α . This releases the NF- κ B dimer, which translocates to the nucleus and induces the expression of pro-inflammatory genes. ent-Kaurane diterpenoids are thought to exert their anti-inflammatory effects by inhibiting the IKK complex and/or preventing the nuclear translocation of NF- κ B.

Anticancer Activity

Diterpenoids isolated from *Euphorbia fischeriana* have demonstrated cytotoxic activities against various cancer cell lines.[2] The anticancer mechanisms of ent-kaurane diterpenoids often involve the induction of apoptosis (programmed cell death).



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Figure 3: Potential anticancer mechanism via apoptosis induction.

One of the key survival pathways often deregulated in cancer is the PI3K/Akt/mTOR pathway. Activation of this pathway promotes cell survival by inhibiting pro-apoptotic proteins like Bax and upregulating anti-apoptotic proteins like Bcl-2. Some ent-kaurane diterpenoids are proposed to induce apoptosis by inhibiting the PI3K/Akt pathway, thereby shifting the balance towards pro-apoptotic signaling, leading to the activation of the caspase cascade and eventual cell death.

Conclusion

ent-17-Hydroxykauran-3-one is a structurally interesting natural product with potential for significant biological activity, given the known pharmacological profile of related ent-kaurane diterpenoids. While a comprehensive experimental characterization of this specific compound is currently lacking in the public domain, this guide provides a summary of the available information and a framework for future research. Further studies are warranted to fully elucidate its physicochemical properties, develop synthetic routes, and investigate its specific biological mechanisms of action. Such research will be crucial in determining the therapeutic potential of **ent-17-Hydroxykauran-3-one**.

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